molecular formula C19H22N4 B2875028 N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896838-49-6

N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2875028
CAS No.: 896838-49-6
M. Wt: 306.413
InChI Key: FTKGGDDYJKDDDL-UHFFFAOYSA-N
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Description

N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves multi-step organic reactions. One common method includes:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core

      Starting Materials: The synthesis begins with the preparation of the pyrazolo[1,5-a]pyrimidine core using appropriate precursors such as 3-aminopyrazole and β-diketones.

      Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, with the use of catalysts like Lewis acids (e.g., AlCl3) or bases (e.g., NaOH).

  • Functional Group Modifications

      N-isopropylation:

      Phenylation: The phenyl group is typically introduced via Suzuki coupling reactions, which involve the use of phenylboronic acid and palladium catalysts.

  • Final Cyclization and Amination

    • The final step involves the cyclization of the intermediate compounds to form the cyclopenta[d]pyrazolo[1,5-a]pyrimidine ring system, followed by amination to introduce the amine group at the 8-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, using oxidizing agents like KMnO4 or H2O2.
  • Reduction

    • Reduction reactions can be performed on the nitrogen-containing rings using reducing agents such as LiAlH4 or NaBH4.
  • Substitution

    • The compound is susceptible to nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Catalysts: Pd/C, PtO2, AlCl3

    Solvents: THF, DCM, ethanol

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit various enzymes, making it a candidate for drug development.

    Receptor Binding: It can bind to specific receptors in the body, influencing biological pathways and processes.

Medicine

    Anticancer Activity: Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines.

    Anti-inflammatory Properties: It has potential as an anti-inflammatory agent due to its ability to modulate immune responses.

Industry

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in biological activity.

    Cyclopenta[b]pyridines: These compounds have a similar cyclopentane ring fused to a pyridine ring, but with different functional groups.

Uniqueness

N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

11-methyl-10-phenyl-N-propan-2-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-12(2)20-18-15-10-7-11-16(15)21-19-17(13(3)22-23(18)19)14-8-5-4-6-9-14/h4-6,8-9,12,20H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKGGDDYJKDDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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